F 11440 is a potent, selective, high efficacy 5-HT1A receptor agonist with marked anxiolytic and antidepressant potential. Target: 5-HT1AThe affinity of F 11440 for 5-HT1Abinding sites (pKi, 8.33) was higher than that of buspirone (pKi, 7.50), and somewhat lower than that of flesinoxan (pKi, 8.91). In vivo, F 11440 was 4- to 20-fold more potent than flesinoxan, and 30- to 60-fold more potent than buspirone, in exerting 5-HT1A agonist activity at pre- and postsynaptic receptors in rats (measured by, for example, its ability to decrease hippocampal extracellular serotonin (5-HT) levels and to increase plasma corticosterone levels, respectively). F 11440, shown here to be a potent, selective, high efficacy 5-HT1Areceptor agonist, appears to have the potential to exert marked anxiolytic and antidepressant activity in humans.
Eptapirone
CAS No.: 179756-58-2
Cat. No.: VC0003571
Molecular Formula: C16H23N7O2
Molecular Weight: 345.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 179756-58-2 |
---|---|
Molecular Formula | C16H23N7O2 |
Molecular Weight | 345.4 g/mol |
IUPAC Name | 4-methyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2,4-triazine-3,5-dione |
Standard InChI | InChI=1S/C16H23N7O2/c1-20-14(24)13-19-23(16(20)25)8-3-2-7-21-9-11-22(12-10-21)15-17-5-4-6-18-15/h4-6,13H,2-3,7-12H2,1H3 |
Standard InChI Key | NMYAHEULKSYAPP-UHFFFAOYSA-N |
SMILES | CN1C(=O)C=NN(C1=O)CCCCN2CCN(CC2)C3=NC=CC=N3 |
Canonical SMILES | CN1C(=O)C=NN(C1=O)CCCCN2CCN(CC2)C3=NC=CC=N3 |
Appearance | Solid powder |
Chemical and Pharmacological Profile of Eptapirone
Molecular Characteristics
Eptapirone (IUPAC name: pending confirmation) is a small molecule with the chemical formula C<sub>16</sub>H<sub>23</sub>N<sub>7</sub>O<sub>2</sub> and a molar mass of 345.407 g/mol . Its azapirone backbone confers structural similarities to buspirone but with critical modifications that enhance 5-HT1A receptor selectivity. The compound’s three-dimensional configuration enables high-affinity interactions with the receptor’s orthosteric site, as evidenced by computational docking studies .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C<sub>16</sub>H<sub>23</sub>N<sub>7</sub>O<sub>2</sub> |
Molar Mass | 345.407 g/mol |
Elimination Half-Life | 2 hours (oral administration) |
CAS Registry Number | 179756-85-5 |
Mechanism of Action: 5-HT1A Receptor Dynamics
Receptor Activation Paradigm
As a full agonist, eptapirone achieves 100% intrinsic activity at 5-HT1A receptors, surpassing the partial agonism (~30%) of buspirone . This distinction is pharmacologically significant because full agonists can simultaneously desensitize somatodendritic autoreceptors while maximally stimulating postsynaptic receptors—a dual effect hypothesized to enhance antidepressant efficacy . Electrophysiological studies demonstrate that eptapirone reduces dorsal raphe nucleus firing rates by 70–80% at therapeutic doses, indicating robust autoreceptor activation .
Signal Transduction Pathways
The compound preferentially couples to G<sub>i/o</sub> proteins, inhibiting adenylate cyclase and reducing cAMP production. Downstream effects include:
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Modulation of potassium channels (GIRK), inducing neuronal hyperpolarization
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Inhibition of voltage-gated calcium channels in presynaptic terminals
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Activation of ERK/MAP kinase pathways linked to neuroplasticity
Pharmacokinetic Profile
Absorption and Metabolism
Eptapirone exhibits rapid oral absorption, reaching peak plasma concentrations within 1–2 hours. Its short elimination half-life (2 hours) necessitates multiple daily doses for sustained receptor occupancy . Hepatic metabolism primarily involves CYP3A4, with minor contributions from CYP2D6, necessitating caution in patients with polymorphisms in these enzymes .
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | ~60% (estimated) |
Protein Binding | 85–90% |
Major Metabolic Pathway | CYP3A4-mediated oxidation |
Excretion | Renal (70%), Fecal (30%) |
Preclinical Research Findings
Antidepressant-Like Effects
In the Porsolt forced swim test—a rodent model of behavioral despair—eptapirone reduced immobility time by 65% at 0.3 mg/kg, outperforming buspirone (25% reduction), paroxetine (40%), and imipramine (50%) . Chronic administration (14 days) augmented this effect, suggesting progressive autoreceptor desensitization .
Neurochemical Plasticity
Microdialysis studies reveal that acute eptapirone administration increases prefrontal cortex dopamine (25%) and norepinephrine (40%) levels, effects absent in 5-HT1A receptor knockout mice . These findings support its potential for addressing monoaminergic deficits in depression.
Clinical Studies: Sleep Architecture Modulation
REM Sleep Suppression
A randomized, double-blind crossover trial (N=12) compared eptapirone 1.5 mg (AM/PM dosing) with buspirone 20 mg and placebo :
Table 3: REM Sleep Parameters Across Treatments
Treatment | REM Latency (min) | REM Duration (min) | Wake After Sleep Onset (min) |
---|---|---|---|
Placebo | 63.4 ± 12.8 | 90.2 ± 15.3 | 45.6 ± 10.2 |
Eptapirone (AM) | 313.3 ± 84.6* | 37.8 ± 12.1* | 82.4 ± 14.7* |
Eptapirone (PM) | 286.5 ± 76.2* | 42.3 ± 13.5* | 68.9 ± 12.3* |
Buspirone | 97.5 ± 43.3 | 65.4 ± 14.8 | 58.2 ± 11.9 |
Morning administration produced greater wakefulness, while evening dosing maximized REM suppression—a temporal pattern suggesting circadian modulation of 5-HT1A receptor sensitivity .
Comparative Analysis with Buspirone
Intrinsic Activity and Clinical Effects
Eptapirone’s full agonism translates to:
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Faster onset of antidepressant effects in animal models (3 days vs. 14 days)
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Reduced propensity for initial anxiolytic-paradoxical effects observed with buspirone
Adverse Effect Profile
Both agents increase sleep fragmentation, but eptapirone demonstrates:
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